molecular formula C14H14N6O4 B14004112 4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid CAS No. 93432-76-9

4-[(E)-{2-Amino-4-[(carboxymethyl)amino]-6-methylpyrimidin-5-yl}diazenyl]benzoic acid

Cat. No.: B14004112
CAS No.: 93432-76-9
M. Wt: 330.30 g/mol
InChI Key: ZTNRHANOJSQXQY-UHFFFAOYSA-N
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Description

4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with a pyrimidine derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, which can result in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid
  • 4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid derivatives
  • Other pyrimidine-based compounds

Uniqueness

4-[2-amino-4-(carboxymethylamino)-6-methyl-pyrimidin-5-yl]diazenylbenzoic acid is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of a pyrimidine ring and a benzoic acid moiety provides a versatile scaffold for further chemical modifications and applications.

Properties

CAS No.

93432-76-9

Molecular Formula

C14H14N6O4

Molecular Weight

330.30 g/mol

IUPAC Name

4-[[2-amino-4-(carboxymethylamino)-6-methylpyrimidin-5-yl]diazenyl]benzoic acid

InChI

InChI=1S/C14H14N6O4/c1-7-11(12(16-6-10(21)22)18-14(15)17-7)20-19-9-4-2-8(3-5-9)13(23)24/h2-5H,6H2,1H3,(H,21,22)(H,23,24)(H3,15,16,17,18)

InChI Key

ZTNRHANOJSQXQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)NCC(=O)O)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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